Cas no 122665-61-6 (3-Methoxy-4-(pivaloyloxy)benzoic Acid)

3-Methoxy-4-(pivaloyloxy)benzoic Acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)-3-methoxy-
- 4-(2,2-dimethylpropanoyloxy)-3-methoxybenzoic acid
- 4-(2,2-Dimethyl-1-oxopropoxy)-3-methoxybenzoic Acid; 4-[(2,2-Dimethylpropanoyl)oxy]-3-methoxybenzoic Acid
- 4-[(2,2-Dimethylpropanoyl)oxy]-3-methoxybenzoic acid
- 122665-61-6
- SCHEMBL6564674
- DTXSID90741399
- 3-Methoxy-4-(pivaloyloxy)benzoic acid
- 3-Methoxy-4-(pivaloyloxy)benzoic Acid
-
- インチ: InChI=1S/C13H16O5/c1-13(2,3)12(16)18-9-6-5-8(11(14)15)7-10(9)17-4/h5-7H,1-4H3,(H,14,15)
- InChIKey: CYMGBFZOQMAKRL-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)OC
計算された属性
- せいみつぶんしりょう: 252.09978
- どういたいしつりょう: 252.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- PSA: 72.83
3-Methoxy-4-(pivaloyloxy)benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M097353-10g |
3-Methoxy-4-(pivaloyloxy)benzoic Acid |
122665-61-6 | 10g |
$2009.00 | 2023-05-18 | ||
TRC | M097353-2.5g |
3-Methoxy-4-(pivaloyloxy)benzoic Acid |
122665-61-6 | 2.5g |
$ 587.00 | 2023-09-07 | ||
TRC | M097353-1g |
3-Methoxy-4-(pivaloyloxy)benzoic Acid |
122665-61-6 | 1g |
$ 253.00 | 2023-09-07 | ||
TRC | M097353-5g |
3-Methoxy-4-(pivaloyloxy)benzoic Acid |
122665-61-6 | 5g |
$ 1144.00 | 2023-09-07 |
3-Methoxy-4-(pivaloyloxy)benzoic Acid 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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5. Book reviews
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6. Book reviews
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
3-Methoxy-4-(pivaloyloxy)benzoic Acidに関する追加情報
3-Methoxy-4-(pivaloyloxy)benzoic Acid (CAS No. 122665-61-6): An Overview of Its Properties, Applications, and Recent Research Developments
3-Methoxy-4-(pivaloyloxy)benzoic Acid (CAS No. 122665-61-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxy group at the 3-position and a pivaloyloxy group at the 4-position of the benzoic acid backbone. These functional groups contribute to the compound's stability and reactivity, making it a valuable intermediate in various synthetic pathways.
The 3-Methoxy-4-(pivaloyloxy)benzoic Acid is a white crystalline solid with a molecular formula of C13H16O5. It has a molecular weight of 252.26 g/mol and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound's physical and chemical properties make it suitable for a wide range of applications, from drug discovery to materials science.
In the context of pharmaceutical research, 3-Methoxy-4-(pivaloyloxy)benzoic Acid has been explored for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The pivaloyloxy group in 3-Methoxy-4-(pivaloyloxy)benzoic Acid can be cleaved by esterases, releasing the active benzoic acid moiety. This property makes it an attractive candidate for improving the pharmacokinetic profile of drugs, particularly those with poor solubility or stability.
Recent studies have highlighted the potential of 3-Methoxy-4-(pivaloyloxy)benzoic Acid in cancer therapy. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. The researchers found that the methoxy and pivaloyloxy groups play crucial roles in modulating the compound's biological activity, suggesting that structural modifications could further enhance its therapeutic potential.
Beyond its applications in drug discovery, 3-Methoxy-4-(pivaloyloxy)benzoic Acid has also been investigated for its use in materials science. Its ability to form stable ester bonds makes it a promising candidate for developing novel polymers and coatings. A study published in Macromolecules reported that copolymers containing 3-Methoxy-4-(pivaloyloxy)benzoic Acid exhibited improved thermal stability and mechanical properties compared to traditional polymers. These findings open up new possibilities for using this compound in advanced materials applications.
The synthesis of 3-Methoxy-4-(pivaloyloxy)benzoic Acid typically involves several steps, including the protection of functional groups and subsequent esterification reactions. One common synthetic route involves the reaction of 3-methoxy-4-hydroxybenzoic acid with pivaloyl chloride in the presence of a base such as triethylamine. This method yields high purity 3-Methoxy-4-(pivaloyloxy)benzoic Acid with good yields, making it accessible for both academic and industrial applications.
In addition to its synthetic utility, 3-Methoxy-4-(pivaloyloxy)benzoic Acid has been studied for its environmental impact. Research published in Environmental Science & Technology investigated the biodegradability and ecotoxicity of this compound. The results showed that 3-Methoxy-4-(pivaloyloxy)benzoic Acid is readily biodegradable under aerobic conditions and exhibits low toxicity to aquatic organisms, making it an environmentally friendly option for various applications.
The future prospects for 3-Methoxy-4-(pivaloyloxy)benzoic Acid are promising. Ongoing research aims to further optimize its properties through structural modifications and explore new applications in areas such as drug delivery systems and functional materials. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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